molecular formula C22H17F3N4O2S B3408997 2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 888448-10-0

2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B3408997
CAS RN: 888448-10-0
M. Wt: 458.5 g/mol
InChI Key: WRYXPFKWLBCYIP-UHFFFAOYSA-N
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Description

The compound “2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a pyrimidoindole core, an allyl group, and a trifluoromethylphenyl acetamide moiety. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Similarly, Pyrimidine-derived indole ribonucleosides showed notable cytotoxicity in HepG2 cells and THP-1 with IC50 of 0.175 and 1.565 μM .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . Their ability to inhibit the growth of cancer cells makes them a promising area of research in oncology.

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV activity . This suggests potential applications in the treatment of HIV/AIDS.

Antioxidant Activity

Indole derivatives have been reported to exhibit antioxidant activity . This could make them useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This could make them useful in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological systems in a variety of ways, depending on its structure and properties .

Future Directions

The potential applications or future directions for this compound are not clear from the available information. It could potentially be of interest in fields such as medicinal chemistry or materials science, depending on its properties .

properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2S/c1-2-11-29-20(31)19-18(15-5-3-4-6-16(15)27-19)28-21(29)32-12-17(30)26-14-9-7-13(8-10-14)22(23,24)25/h2-10,27H,1,11-12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYXPFKWLBCYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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